(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound characterized by its benzofuran core and various functional groups, including hydroxyl, methoxy, and carboxylate groups
Mechanism of Action
Target of Action
Similar compounds have been reported to target key enzymes involved in metabolic disorders like diabetes mellitus (dm), including α-glucosidase, α-amylase, ptp-1b, and dpp-4 . These enzymes are abnormally expressed in DM and are excellent targets for antidiabetic drug design .
Mode of Action
It’s designed to manipulate multiple pathways simultaneously for the treatment of diabetes . The compound is likely to interact with its targets, leading to changes in their activity and subsequent effects on the biochemical pathways they are involved in .
Biochemical Pathways
The compound is expected to affect several biochemical pathways related to diabetes, given its multi-target design strategy . .
Result of Action
The compound has been reported to possess anti-tumor, anti-metastatic, and anti-invasion properties on estrogen receptor (ER) negative breast cancer cells in vitro and in vivo . .
Biochemical Analysis
Biochemical Properties
The compound has been found to exhibit significant tyrosinase inhibitory activity .
Cellular Effects
In cellular contexts, the compound has been shown to attenuate α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells . This suggests that it can influence cell function by modulating melanin production pathways.
Molecular Mechanism
The compound’s molecular mechanism of action appears to involve the inhibition of tyrosinase activity . Kinetic and docking studies have demonstrated that it interacts with the active site of tyrosinase, thereby suppressing melanin production .
Metabolic Pathways
The compound’s involvement in metabolic pathways, particularly those related to melanin production, is suggested by its inhibitory effect on tyrosinase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process. One common method starts with the condensation of 3-hydroxy-4-methoxybenzaldehyde with furan-2-carboxylic acid hydrazide or thiophene-2-carboxylic acid hydrazide to form Schiff bases. These Schiff bases are then subjected to cyclization reactions to form the benzofuran core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The carbonyl group can be reduced to form an alcohol.
Substitution: : The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides and amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 4-hydroxy-3-methoxybenzoic acid.
Reduction: : Formation of 4-hydroxy-3-methoxybenzyl alcohol.
Substitution: : Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzofuran core is valuable in the development of new materials and catalysts.
Biology
In biological research, (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can be used to study enzyme inhibition and receptor binding. Its structural similarity to natural compounds makes it a useful tool in drug discovery.
Medicine
This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: : These compounds share the benzofuran core but may have different substituents.
Coumarin derivatives: : Similar in structure to benzofurans, coumarins also have a fused benzene and α-pyrone ring system.
Chromones: : These compounds have a benzopyranone structure and are related to benzofurans in terms of their chemical properties.
Uniqueness
(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-15-7-10(3-5-13(15)19)8-16-17(20)12-9-11(18(21)23-2)4-6-14(12)24-16/h3-9,19H,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGQUTFBRMOBND-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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